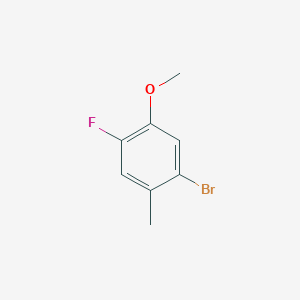

![molecular formula C10H10N4 B2916840 N-[(pyridin-4-yl)methyl]pyrimidin-2-amine CAS No. 77200-15-8](/img/structure/B2916840.png)

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(pyridin-4-yl)methyl]pyrimidin-2-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It has been used in the study of materials with nonlinear optical properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized .

Molecular Structure Analysis

The molecular structure of “N-[(pyridin-4-yl)methyl]pyrimidin-2-amine” and its derivatives have been analyzed using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers .

科学的研究の応用

Nonlinear Optical Materials

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine: and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials . These materials are crucial for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors. The compound’s ability to form a dense network of hydrogen bonds in the interlayer space of zirconium 4-sulfophenylphosphonate suggests its utility in enhancing optical properties.

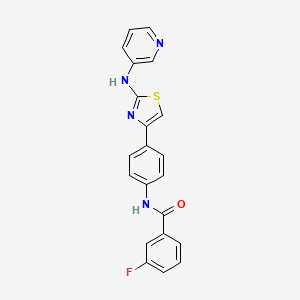

Anti-Fibrosis Drugs

Pyrimidine derivatives, including N-[(pyridin-4-yl)methyl]pyrimidin-2-amine , have shown promising anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells and have demonstrated the ability to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs.

Leukemia Treatment

Derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine have been structurally characterized and are known to inhibit the activity of tyrosine kinases . This property is significant in the context of leukemia treatment, as it can potentially lead to the development of therapeutic agents similar to Imatinib, which is used to treat this type of cancer.

Anticancer Activity

Some N-aryl derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine have exhibited excellent antiproliferative activity against certain cancer cell lines . This suggests their potential application in the development of new anticancer drugs.

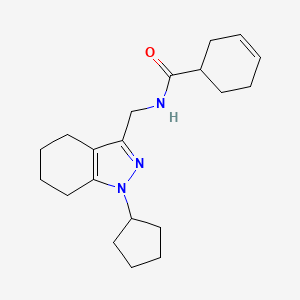

Anti-Angiogenic Properties

Research has indicated that certain derivatives of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine possess anti-angiogenic properties . These properties are valuable in the treatment of diseases where inhibiting blood vessel growth is beneficial, such as in certain types of cancer.

DNA Cleavage

Studies have also explored the DNA cleavage capabilities of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine derivatives . This application is particularly relevant in the field of genetic engineering and molecular biology, where controlled DNA cleavage is essential for various processes.

作用機序

Target of Action

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine and its derivatives have been studied for their interaction with various targets. For instance, they have been docked against the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation, making it a potential target for therapeutic interventions.

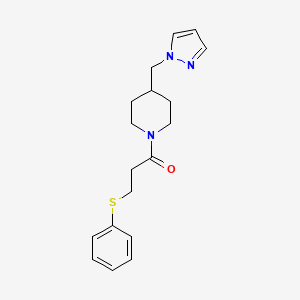

Mode of Action

Molecular simulation methods have been used to describe the arrangement of these molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers, and their mutual positions and orientations were solved by molecular simulation methods .

Biochemical Pathways

Given its potential interaction with acetyl-coa carboxylase, it may influence the fatty acid biosynthesis pathway

Result of Action

Its potential interaction with acetyl-coa carboxylase suggests it may influence cellular lipid metabolism

特性

IUPAC Name |

N-(pyridin-4-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFFQDPCQWBXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2916775.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)